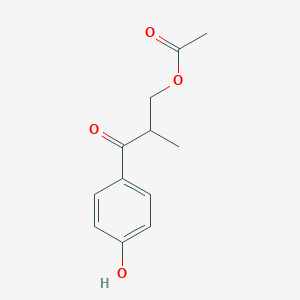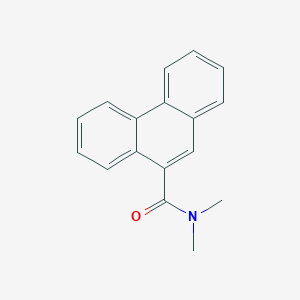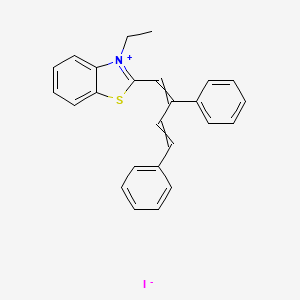![molecular formula C19H19BrO5 B14346396 4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate CAS No. 93645-61-5](/img/structure/B14346396.png)
4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate typically involves esterification reactions. One common method is the reaction between 4-methoxyphenol and 4-[(5-bromopentanoyl)oxy]benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pentanoyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic Substitution: Formation of substituted pentanoyl derivatives.
Oxidation: Formation of 4-hydroxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate.
Hydrolysis: Formation of 4-methoxyphenol and 4-[(5-bromopentanoyl)oxy]benzoic acid.
Scientific Research Applications
4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel polymers and materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, making it reactive towards nucleophiles. This reactivity is utilized in various chemical transformations and biological interactions. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl benzoate: Similar structure but lacks the bromopentanoyl group.
4-Methylphenyl benzoate: Similar ester structure with a methyl group instead of a methoxy group.
4-Methoxyphenyl 4-(3-buten-1-yloxy)benzoate: Similar ester structure with a butenyl group instead of a bromopentanoyl group
Uniqueness
This compound’s ability to undergo nucleophilic substitution and its potential biological activity make it distinct from other similar esters .
Properties
CAS No. |
93645-61-5 |
|---|---|
Molecular Formula |
C19H19BrO5 |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
(4-methoxyphenyl) 4-(5-bromopentanoyloxy)benzoate |
InChI |
InChI=1S/C19H19BrO5/c1-23-15-9-11-17(12-10-15)25-19(22)14-5-7-16(8-6-14)24-18(21)4-2-3-13-20/h5-12H,2-4,13H2,1H3 |
InChI Key |
FDRUQUQPDMJXRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)



![2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one](/img/structure/B14346373.png)
![2,2',2''-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol)](/img/structure/B14346386.png)
![N,N'-[Sulfanediyldi(2,1-phenylene)]dibenzamide](/img/structure/B14346393.png)
